

Controlled release drug delivery systems using FGFG hydrogels

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Compound of Interest

Compound Name: *H-Phe-Gly-Phe-Gly-OH*

Cat. No.: *B12328190*

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Application Note: Precision Controlled Release Using Supramolecular FGFG Peptide Hydrogels

Executive Summary

This guide details the fabrication, loading, and characterization of FGFG (Phenylalanine-Glycine-Phenylalanine-Glycine) peptide hydrogels for controlled drug delivery. Unlike polymeric hydrogels (e.g., PEG, alginate), FGFG hydrogels are supramolecular assemblies. They rely on non-covalent interactions (

-
stacking and hydrogen bonding) to form nanofibrous networks.

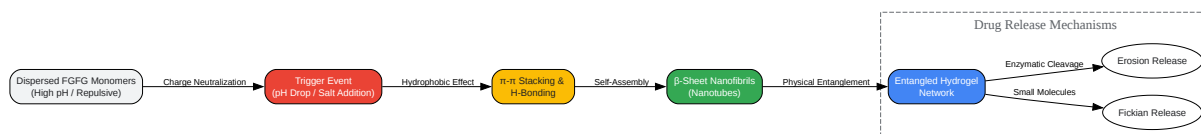
This specific tetrapeptide motif is bio-inspired by the FG-nucleoporins found in the Nuclear Pore Complex (NPC), which naturally function as selective hydrogel barriers [1]. By utilizing N-terminal protection (e.g., Fmoc-FGFG), researchers can trigger sol-gel transitions under physiological conditions, allowing for the encapsulation of sensitive biologics or small molecules without harsh chemical crosslinkers.

Mechanism of Action

The utility of FGFG hydrogels lies in their hierarchical self-assembly. Understanding this causality is essential for troubleshooting gelation failures.

- **Monomer State:** At high pH (8.0), the carboxyl terminus is deprotonated (COO^-), creating electrostatic repulsion that prevents aggregation.
- **Trigger:** Lowering the pH (to ~ 7.4 or lower) protonates the terminus.
- **Assembly:** The hydrophobic Phenylalanine (F) rings engage in π - π stacking, while the Glycine (G) residues provide flexibility. The Fmoc group (if used) enhances hydrophobicity and stacking.
- **Network Formation:** These interactions form β -sheet rich nanotubes that entangle to create a water-swollen matrix (Hydrogel).
- **Release:** Drugs are released via two mechanisms:
 - **Diffusion:** Small molecules navigate the porous water channels (Fickian diffusion).
 - **Erosion:** Proteases (e.g., Chymotrypsin, Cathepsin B) cleave the peptide bonds, breaking the gel structure (Zero-order release).

Visualizing the Assembly Pathway



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Figure 1: Hierarchical self-assembly of FGFG peptides from monomeric dispersion to hydrogel network, illustrating the dual mechanisms of drug release.

Experimental Protocol: Hydrogel Fabrication & Drug Loading

Safety Note: Handle Fmoc-peptides and lyophilized powders in a fume hood. Wear nitrile gloves.

Materials Required

- Peptide: Fmoc-Phe-Gly-Phe-Gly-OH (Custom synthesis or commercial supplier, >95% purity).
- Solvent: Dimethyl sulfoxide (DMSO) or 0.1M NaOH.
- Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
- Trigger Agent: Glucono-
-lactone (GdL) for slow acidification (homogeneous gels) or HCl for rapid gelation.
- Model Drug: Doxorubicin (DOX) or Bovine Serum Albumin (BSA).

Step-by-Step Methodology

Step 1: Peptide Stock Preparation

- Weigh 10 mg of Fmoc-FGFG powder.
- Dissolve in 200 L of DMSO. Vortex until completely clear.
 - Why DMSO? Short aromatic peptides are hydrophobic. DMSO ensures monomerization before assembly.
- Alternative (Solvent-free): Dissolve in 0.1M NaOH (pH 11) if DMSO toxicity is a concern for cell studies.

Step 2: Drug Incorporation (Co-Assembly)

- Prepare a 2x concentrated solution of your drug in PBS.
- Add the drug solution to the peptide stock.
 - Critical Check: Ensure the mixture remains liquid. Premature gelation causes heterogeneity.

Step 3: Triggering Gelation (The pH Switch)

- Method A (Rapid): Add 0.5M HCl dropwise while vortexing until pH reaches 7.4.
 - Pros: Fast. Cons: Can create local clumps.
- Method B (Homogeneous - Recommended): Add solid GdL (Glucono-lactone). GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly over 30-60 minutes.
 - Ratio: Typically 1:1 molar ratio of GdL to Peptide.

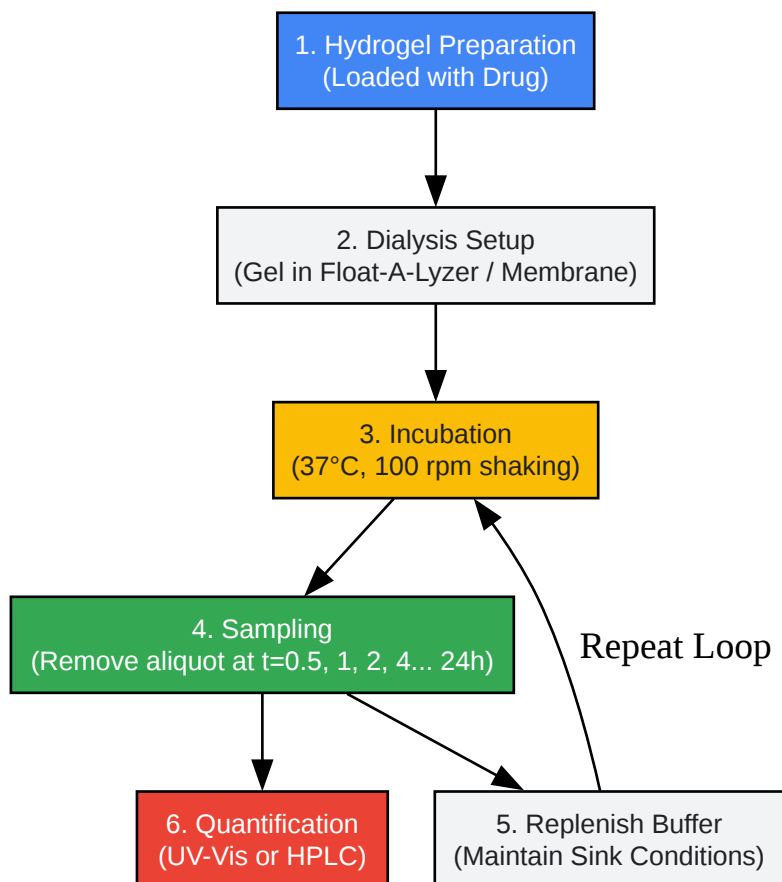
Step 4: Maturation

- Allow the gel to sit undisturbed at 37°C for 2 hours.
- Perform an "Inversion Test" (turn vial upside down). If no flow is observed, the hydrogel is formed.

Protocol: In Vitro Release Kinetics

This protocol validates the controlled release profile of the system.[1]

Workflow Diagram



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Figure 2: Standard operating procedure for measuring drug release kinetics from FGFG hydrogels.

Detailed Steps

- Setup: Place 500 L of drug-loaded FGFG hydrogel into a dialysis cup (Slide-A-Lyzer, MWCO 3.5 kDa).
- Sink Conditions: Immerse the cup in 10 mL of PBS (pH 7.4) at 37°C.

- Note: The volume of the release medium should be at least 10x the saturation volume of the drug to ensure diffusion is not hindered by saturation (Sink Conditions).
- Sampling: At predetermined time points (0.5h, 1h, 2h, 4h, 8h, 24h, 48h), withdraw 1 mL of release medium.
- Replenishment: Immediately replace with 1 mL of fresh, pre-warmed PBS.
- Quantification: Measure drug concentration using UV-Vis spectrophotometry (e.g., 480 nm for Doxorubicin) or HPLC.

Data Analysis & Interpretation

Present your data in the following format to determine the release mechanism.

Table 1: Kinetic Model Fitting

Model	Equation	Mechanism Indicated
Zero-Order		Constant release rate (ideal for sustained delivery). Often seen in erosion-controlled gels.
First-Order		Concentration-dependent release. Common in simple diffusion.
Higuchi		Diffusion from a matrix system (Fickian).
Korsmeyer-Peppas		: Fickian Diffusion : Anomalous Transport (Diffusion + Erosion)

- : Amount released at time
- : Fraction of drug released.

Troubleshooting Tips:

- Burst Release (>40% in 1 hour): Indicates the drug was not entrapped in the fibrils but sat on the surface. Increase peptide concentration or allow longer maturation time.
- Incomplete Release: Drug may be permanently bound to the peptide fibrils via hydrophobic interaction (common with Doxorubicin and Phenylalanine residues). Add 1-5% Tween 80 to the release buffer to disrupt non-specific binding during analysis.

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